molecular formula C12H18O3 B13063608 Methyl 1-oxospiro[4.5]decane-2-carboxylate

Methyl 1-oxospiro[4.5]decane-2-carboxylate

Cat. No.: B13063608
M. Wt: 210.27 g/mol
InChI Key: SRCBRCIOOWOQHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxospiro[4.5]decane-2-carboxylate typically involves the reaction of spirocyclic ketones with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxospiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 1-oxospiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Biological Activity

Methyl 1-oxospiro[4.5]decane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that is known for its unique chemical reactivity and biological properties. The spirocyclic framework allows for diverse interactions with biological targets, which can lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as both a nucleophile and an electrophile , depending on the reaction conditions, facilitating various biochemical reactions such as:

  • Enzyme Inhibition : It has been suggested that compounds with similar structures exhibit enzyme inhibitory activities, which may be relevant in the treatment of diseases where enzyme modulation is beneficial.
  • Antioxidant Activity : Preliminary studies indicate that spirocyclic compounds can scavenge free radicals, contributing to their antioxidant properties.

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Research indicates that compounds with similar spirocyclic structures possess activity against various bacterial strains. For instance:

CompoundActivityReference
Methyl 1-oxaspiro[2.5]octane-2-carboxylateAntimicrobial
3-Methylene-1-oxaspiro[4.5]decan-2-oneAntimicrobial

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are critical in managing chronic inflammatory diseases. Similar compounds have been investigated for their ability to inhibit inflammatory pathways, suggesting that this compound could have therapeutic applications in this area.

Case Studies and Research Findings

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 4-oxospiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)9-5-8-12(10(9)13)6-3-2-4-7-12/h9H,2-8H2,1H3

InChI Key

SRCBRCIOOWOQHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(C1=O)CCCCC2

Origin of Product

United States

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